1-Bromo-4-(2-chloropropan-2-yl)benzene
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Overview
Description
1-Bromo-4-(2-chloropropan-2-yl)benzene is an organic compound with the molecular formula C₉H₁₀BrCl It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 1-position and a 2-chloropropan-2-yl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-chloropropan-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(2-chloropropan-2-yl)benzene. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(2-chloropropan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution: Formation of 4-(2-chloropropan-2-yl)phenol, 4-(2-chloropropan-2-yl)benzonitrile, or 4-(2-chloropropan-2-yl)aniline.
Oxidation: Formation of 4-(2-chloropropan-2-yl)benzaldehyde or 4-(2-chloropropan-2-yl)benzoic acid.
Reduction: Formation of 4-(2-chloropropan-2-yl)benzene.
Scientific Research Applications
1-Bromo-4-(2-chloropropan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-chloropropan-2-yl)benzene involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups.
Comparison with Similar Compounds
- 1-Bromo-4-(2-bromopropan-2-yl)benzene
- 1-Bromo-4-(2-methoxypropan-2-yl)benzene
- 1-Bromo-4-(2-phenoxypropan-2-yl)benzene
Uniqueness: 1-Bromo-4-(2-chloropropan-2-yl)benzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns compared to its analogs. The combination of these substituents allows for selective reactions and the formation of diverse products, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
14276-98-3 |
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Molecular Formula |
C9H10BrCl |
Molecular Weight |
233.53 g/mol |
IUPAC Name |
1-bromo-4-(2-chloropropan-2-yl)benzene |
InChI |
InChI=1S/C9H10BrCl/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,1-2H3 |
InChI Key |
IMKITPJLLSBCCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)Cl |
Origin of Product |
United States |
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